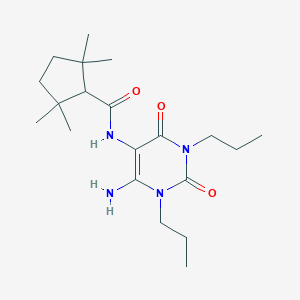
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- is a complex organic compound with significant applications in various scientific fields. It is known for its role as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry.
准备方法
The synthesis of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- involves multiple steps. One common synthetic route includes the reaction of cyclopentanecarboxylic acid with appropriate amines and pyrimidine derivatives under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme interactions and protein binding.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of receptor antagonists.
Industry: It is used in the production of specialized chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction and metabolic processes .
相似化合物的比较
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- can be compared with other similar compounds, such as:
- N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
- 8-Cyclopentyl-1,3-dipropylxanthine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- lies in its specific interactions with molecular targets and its role as an intermediate in the synthesis of receptor antagonists .
属性
CAS 编号 |
139348-58-6 |
|---|---|
分子式 |
C20H34N4O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25) |
InChI 键 |
MZXZUNFTSSFJBQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
同义词 |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















